2-(2-Chloro-3-fluoropyridin-4-YL)ethanamine
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Overview
Description
2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine is an organic compound with the molecular formula C7H8ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine typically involves the reaction of 2-chloro-3-fluoropyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluoropyridin-4-yl)ethanamine
- 2-(2-Chloro-4-fluoropyridin-3-yl)ethanamine
- 2-(2-Chloro-5-fluoropyridin-4-yl)ethanamine
Uniqueness
2-(2-Chloro-3-fluoropyridin-4-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical and industrial compounds .
Properties
Molecular Formula |
C7H8ClFN2 |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(2-chloro-3-fluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-6(9)5(1-3-10)2-4-11-7/h2,4H,1,3,10H2 |
InChI Key |
GTXMDPWIAZLUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCN)F)Cl |
Origin of Product |
United States |
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